2-(Pyren-1-yl)ethan-1-amine
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Overview
Description
2-(Pyren-1-yl)ethan-1-amine is an organic compound that features a pyrene moiety attached to an ethylamine group. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)ethan-1-amine typically involves the reaction of pyrene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where pyrene is first brominated to form 1-bromopyrene, which then reacts with ethylamine to yield this compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated pyrene derivatives.
Scientific Research Applications
2-(Pyren-1-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(Pyren-1-yl)ethan-1-amine largely depends on its interaction with molecular targets. In biological systems, its fluorescence allows it to bind to specific proteins or nucleic acids, enabling visualization and tracking of cellular processes. The compound’s aromatic structure facilitates π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of pyrene.
2-(4-Bromophenyl)ethan-1-amine: Contains a bromophenyl group instead of pyrene.
2-(4-Fluorophenyl)ethan-1-amine: Features a fluorophenyl group instead of pyrene.
Uniqueness
2-(Pyren-1-yl)ethan-1-amine is unique due to its pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and imaging, such as fluorescence microscopy and molecular probes.
Properties
CAS No. |
197722-88-6 |
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Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-pyren-1-ylethanamine |
InChI |
InChI=1S/C18H15N/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11,19H2 |
InChI Key |
WUMDHWAMJFRWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCN |
Origin of Product |
United States |
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